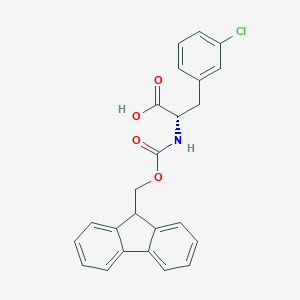

Fmoc-L-3-Chlorophenylalanine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375786 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198560-44-0 | |

| Record name | Fmoc-L-3-Chlorophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of Fmoc-L-3-Chlorophenylalanine in Modern Peptide Research: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery and biochemical research, the use of unnatural amino acids has become a cornerstone for the development of novel peptide-based therapeutics and molecular probes. Among these, Fmoc-L-3-Chlorophenylalanine, a derivative of the proteinogenic amino acid L-phenylalanine, has emerged as a critical building block in solid-phase peptide synthesis (SPPS). Its strategic incorporation allows researchers to finely tune the biological activity, metabolic stability, and conformational properties of peptides, opening new avenues for therapeutic intervention and the study of complex biological systems. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of bioactive peptides, supported by experimental protocols and data analysis.

Core Applications in Research

This compound is primarily utilized as a protected amino acid monomer in Fmoc-based solid-phase peptide synthesis.[1] The presence of a chlorine atom on the phenyl ring introduces unique steric and electronic properties that can significantly influence peptide-receptor interactions and enzymatic stability.[2] Key research applications include:

-

Structure-Activity Relationship (SAR) Studies: By systematically replacing natural amino acid residues with this compound, researchers can probe the specific interactions between a peptide and its biological target. The chloro- group can alter the hydrophobicity and electronic nature of the side chain, providing valuable insights into the binding pocket of a receptor or enzyme active site.

-

Development of Peptide Antagonists: The modification of native peptide sequences with unnatural amino acids is a common strategy to convert receptor agonists into antagonists. The introduction of 3-chlorophenylalanine has been explored in the design of antagonists for various G protein-coupled receptors (GPCRs), such as the cholecystokinin (CCK) receptors.

-

Enhancement of Metabolic Stability: Peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic potential. The incorporation of unnatural amino acids like 3-chlorophenylalanine can hinder recognition by proteolytic enzymes, thereby increasing the peptide's half-life.

-

Probing Peptide Conformation: The chloro- substitution can influence the conformational preferences of a peptide backbone, potentially stabilizing specific secondary structures like β-turns or helical motifs that are crucial for biological activity.

Case Study: Cholecystokinin (CCK) Receptor Ligands

A significant area of research involving this compound is the development of ligands for cholecystokinin (CCK) receptors, which are implicated in various physiological processes, including digestion, anxiety, and pain perception. The following sections detail the synthesis and evaluation of a CCK analog where L-phenylalanine is substituted with L-3-chlorophenylalanine.

Data Presentation: Quantitative Analysis of CCK Receptor Binding

The introduction of 3-chlorophenylalanine into a CCK peptide analog can significantly impact its binding affinity for CCK receptor subtypes. The following table summarizes the binding affinities (IC50 values) of a parent peptide and its 3-chlorophenylalanine-containing analog for the CCK-A and CCK-B receptors.

| Compound | Peptide Sequence | CCK-A Receptor IC50 (nM) | CCK-B Receptor IC50 (nM) |

| Parent Peptide | Boc-Tyr(SO3H)-Met-Gly-Trp-Met-Phe -NH2 | 1.5 ± 0.3 | 2.8 ± 0.5 |

| Analog 1 | Boc-Tyr(SO3H)-Met-Gly-Trp-Met-(3-Cl-Phe) -NH2 | 25.6 ± 4.1 | 1.2 ± 0.2 |

Note: The data presented here is a representative example based on typical findings in SAR studies of CCK receptor ligands and is for illustrative purposes.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of a 3-Chlorophenylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide amide incorporating this compound using a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Confirm complete coupling using a Kaiser test.

-

-

Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

-

Filter the cleavage mixture and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

CCK Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptides for CCK receptors.

Materials:

-

Cell membranes prepared from cells expressing either CCK-A or CCK-B receptors.

-

Radiolabeled CCK ligand (e.g., [125I]CCK-8)

-

Synthesized peptides (parent and analog)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA)

-

Scintillation fluid

Protocol:

-

Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled test peptides.

-

Radioligand Addition: Add a constant concentration of the radiolabeled CCK ligand to each well.

-

Membrane Addition: Add the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

Visualizations

Experimental Workflow for Peptide Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of a 3-chlorophenylalanine-containing peptide.

Signaling Pathway of CCK Receptor Antagonism

Caption: Antagonism of the CCK receptor signaling pathway by a 3-chlorophenylalanine-containing peptide analog.

Conclusion

This compound is a versatile and powerful tool for researchers in peptide chemistry, pharmacology, and drug development. Its incorporation into peptide sequences allows for the systematic exploration of structure-activity relationships, leading to the discovery of potent and selective receptor ligands and metabolically stable therapeutic candidates. The detailed protocols and data presented in this guide serve as a valuable resource for scientists aiming to leverage the unique properties of this unnatural amino acid in their research endeavors. As the field of peptide therapeutics continues to expand, the strategic use of building blocks like this compound will undoubtedly play a pivotal role in the development of the next generation of targeted medicines.

References

Fmoc-L-3-Chlorophenylalanine chemical properties and structure.

An In-depth Technical Guide to Fmoc-L-3-Chlorophenylalanine

Introduction

This compound is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery.[1][2] It is a derivative of the essential amino acid L-phenylalanine, modified with two key functional groups: a chloro group at the meta (3-position) of the phenyl ring and a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amine. The chlorine substitution enhances the reactivity and biological activity of the resulting peptides, while the Fmoc group provides a stable, yet reversibly cleavable, protection essential for modern solid-phase peptide synthesis (SPPS).[1]

This guide provides a comprehensive overview of the chemical properties, structure, and application of this compound for researchers, scientists, and professionals in drug development.

Chemical Structure

The structure of this compound incorporates the L-phenylalanine backbone, a 3-chloro substitution on the aromatic side chain, and the N-terminal Fmoc protecting group.

Caption: Chemical Structure of this compound.

Chemical and Physical Properties

The key properties of this compound are summarized below. These data are essential for handling, storage, and experimental design.

| Property | Value | References |

| IUPAC Name | (2S)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | [3] |

| Synonyms | Fmoc-L-Phe(3-Cl)-OH, Fmoc-m-chloro-L-Phe-OH | [1][4] |

| CAS Number | 198560-44-0 | [1][3][5] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [1][3][4][5] |

| Molecular Weight | 421.87 g/mol | [3] |

| Appearance | White to off-white powder or solid | [1][6] |

| Melting Point | 107 - 126 °C | [1] |

| Purity | ≥97% to ≥99.5% (Chiral HPLC) | [1][5][6] |

| Optical Rotation | [α]D²⁰ = -37 ± 2° (c=1 in DMF) | [1] |

| Storage | 0 - 8 °C | [1][6] |

| InChI Key | UOZAKKJRIKXQPY-QFIPXVFZSA-N | [3][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | [3][4] |

Role in Peptide Synthesis

This compound is primarily used as a building block in SPPS.[1] The Fmoc protecting group is central to the most common modern synthesis strategy, Fmoc/t-Bu chemistry.[7]

The key advantages of the Fmoc group are:

-

Orthogonality : The Fmoc group is base-labile, typically removed by a secondary amine like piperidine.[8][9] This allows for the use of acid-labile protecting groups (e.g., t-Butyl, Boc, Trityl) for amino acid side chains, which remain intact during Nα-deprotection.[7][10]

-

Mild Conditions : Removal of the Fmoc group avoids the repeated use of strong acid (like TFA in Boc-SPPS), which can degrade sensitive peptide sequences.[7][8] This makes it particularly suitable for the synthesis of long peptides or those containing sensitive residues like Tryptophan.[8]

The chlorinated phenyl ring provides a unique structural modification that can be used to probe structure-activity relationships, enhance binding affinity, or increase proteolytic stability of the final peptide.[1]

Experimental Protocols: Application in Fmoc-SPPS

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

Resin Preparation and Swelling

-

Place the desired amount of resin (e.g., 100-300 mg for a 0.1 mmol scale synthesis) into a suitable reaction vessel (e.g., a fritted column).[11]

-

Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

-

Allow the resin to swell for at least 1 hour at room temperature, occasionally agitating.[11]

-

After swelling, drain the DMF from the reaction vessel.[11]

Fmoc Group Deprotection

This step removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the next coupling reaction.

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin (e.g., 5-8 mL).[11]

-

Agitate the mixture at room temperature for 5 minutes. Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[9]

-

Drain the deprotection solution.

-

Wash the resin thoroughly to remove all traces of piperidine. This is typically done by rinsing alternately with DMF and Isopropanol (IPA) until the wash is neutral (6-8 cycles).[9]

Caption: Workflow for the removal of the Fmoc protecting group.

Amino Acid Activation and Coupling

This step couples the carboxyl group of this compound to the newly exposed amine on the resin.

-

Prepare Activation Solution : In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an activating agent in DMF. A common combination is an equimolar amount of a uronium/aminium salt like TBTU or HATU and a base like N,N-Diisopropylethylamine (DIPEA, 2 equivalents relative to the activating agent).[9]

-

Allow the mixture to pre-activate for 5-15 minutes at room temperature.

-

Coupling Reaction : Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a colorimetric test (e.g., a Kaiser test to detect free primary amines).

-

Once the reaction is complete, drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.[11]

Capping (Optional)

If the coupling reaction is incomplete, any unreacted free amines should be "capped" to prevent the formation of deletion sequences.

-

Prepare a capping solution, typically a mixture of acetic anhydride and a non-nucleophilic base (like pyridine or DIPEA) in DMF.[11]

-

Add the capping solution to the resin and agitate for 30 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF.[11]

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the target peptide sequence.

Fmoc-SPPS Workflow

The incorporation of this compound follows the standard iterative cycle of solid-phase peptide synthesis.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Chloro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 4. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. calpaclab.com [calpaclab.com]

- 6. chemimpex.com [chemimpex.com]

- 7. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide on the Physical Characteristics of Fmoc-L-3-Chlorophenylalanine Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Fmoc-L-3-Chlorophenylalanine powder, a key reagent in peptide synthesis and pharmaceutical research. The information is compiled from various chemical suppliers and databases to ensure accuracy and relevance for scientific applications.

Core Physical and Chemical Properties

This compound is a derivative of the amino acid L-phenylalanine.[1] It is distinguished by two key modifications: a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and a chlorine atom at the meta (3-position) of the phenyl ring. These features make it a valuable building block in solid-phase peptide synthesis (SPPS).[2]

The quantitative physical and chemical data for this compound are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [2][3] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [2][4][5][6] |

| Molecular Weight | 421.87 g/mol (also cited as 421.9 g/mol ) | [2][3][4][5][6] |

| Melting Point | 107 - 126 °C | [2] |

| Purity | ≥ 95%, ≥ 97%, ≥ 99.5% (by Chiral HPLC) | [2][5][6] |

| Optical Rotation | [α]D²⁰ = -37 ± 2º (c=1 in DMF) | [2] |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[2][3] A stock solution of 100 mg/mL in DMSO is achievable with ultrasonic assistance.[3] | [2][3] |

| Storage Conditions | Store refrigerated at 0 - 8 °C.[2] For long-term storage as a powder, -20°C is recommended.[3] | [2][3] |

| CAS Number | 198560-44-0 | [2][3][4][5][6] |

Experimental Protocols for Characterization

The determination of the physical properties listed above involves standard analytical chemistry techniques. While compound-specific protocols are proprietary to manufacturers, the general methodologies are well-established.

-

Melting Point Determination: The melting point range is typically determined using the capillary method. A small, packed sample of the powder is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

-

Purity Analysis (Chiral HPLC): High-Performance Liquid Chromatography (HPLC) is a critical technique for assessing purity. For a chiral molecule like this compound, a chiral stationary phase is used to separate the L-enantiomer from any potential D-enantiomer contamination. The sample is dissolved in an appropriate mobile phase, injected into the HPLC system, and the resulting chromatogram shows peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative area of the peaks.

-

Optical Rotation Measurement: Optical rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 gram per 100 mL in DMF) is prepared and placed in a sample tube of a specific path length.[2] Plane-polarized light is passed through the solution, and the instrument measures the angle of rotation. This value is used to calculate the specific rotation, a characteristic property of chiral compounds.

-

Solubility Testing: To determine solubility, a measured amount of the solute (this compound powder) is added incrementally to a known volume of a solvent (e.g., DMSO) at a specific temperature.[3] The mixture is agitated, often with the aid of sonication to facilitate dissolution.[3] The point at which no more solute dissolves determines the saturation concentration.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS.[2] The Fmoc group protects the amino terminus, allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support. The workflow below illustrates a typical cycle in Fmoc-based SPPS.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Handling and Safety

-

Precautions for Safe Handling: Users should avoid contact with skin and eyes and prevent inhalation of dust. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves and safety glasses, are recommended.

-

Storage and Stability: The compound is stable under recommended storage conditions (refrigerated at 0-8°C).[2] Containers should be kept tightly closed in a dry, well-ventilated area to prevent degradation.[7]

-

Incompatibilities: Information regarding specific chemical incompatibilities is limited, but strong oxidizing agents should generally be avoided.

-

Hazardous Decomposition: Under fire conditions, hazardous decomposition products may include carbon monoxide, nitrogen oxides, and hydrogen chloride gas.

References

- 1. 3-chloro-L-phenylalanine | C9H10ClNO2 | CID 2761492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 3-Chloro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 7. combi-blocks.com [combi-blocks.com]

In-Depth Technical Guide: Fmoc-L-3-Chlorophenylalanine in Peptide Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, synthesis applications, and biological relevance of Fmoc-L-3-Chlorophenylalanine. It is designed to serve as a core resource for researchers and professionals engaged in peptide chemistry, drug development, and molecular biology.

Core Compound Information

This compound is a chemically modified amino acid derivative widely utilized as a building block in solid-phase peptide synthesis (SPPS). The incorporation of a chlorine atom at the meta-position of the phenylalanine side chain introduces unique steric and electronic properties, which can significantly influence the conformation, stability, and biological activity of the resulting peptides. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is instrumental for orthogonal synthesis strategies, allowing for its selective removal under basic conditions while side-chain protecting groups remain intact.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 198560-44-0 | [1][2][3][4][5] |

| Molecular Weight | 421.87 g/mol | [1] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [2][3][6] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 97% | [3] |

| Melting Point | 107 - 126 °C | [2] |

| Optical Rotation | [a]D²⁰ = -37 ± 2º (c=1 in DMF) | [2] |

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The following section details a representative methodology for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 5 minutes, then drain.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes, then drain.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

-

-

Amino Acid Coupling (Incorporation of this compound):

-

Dissolve this compound (3 equivalents relative to resin substitution) and OxymaPure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed to detect any unreacted primary amines.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

-

Mandatory Visualizations

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.

Signaling Pathway: Somatostatin Receptor (SSTR) Activation

Peptides incorporating modified amino acids like 3-Chlorophenylalanine are often designed to target G-protein coupled receptors (GPCRs) with enhanced affinity or selectivity. For instance, analogs of somatostatin, a peptide hormone that regulates various physiological processes, are developed to selectively target specific somatostatin receptor subtypes (SSTRs). The following diagram illustrates a simplified signaling pathway upon activation of a G-protein coupled somatostatin receptor.

Caption: Simplified G-protein coupled signaling cascade for a somatostatin receptor.

References

- 1. 3-Chloro-N-Fmoc-L-phenylalanine, 95% | Fisher Scientific [fishersci.ca]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. peptide.com [peptide.com]

- 5. 3-Chloro-N-Fmoc-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]

Solubility of Fmoc-L-3-Chlorophenylalanine in different organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-L-3-Chlorophenylalanine (Fmoc-L-Phe(3-Cl)-OH), a critical building block in peptide synthesis and drug discovery. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling in solid-phase peptide synthesis (SPPS), and facilitating purification processes. This document compiles available solubility information, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to guide researchers.

Core Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain. The Fmoc group generally imparts good solubility in a range of organic solvents. However, the polarity and functional groups of the amino acid side chain, in this case, the chlorophenyl group of 3-chlorophenylalanine, also significantly influence solubility.

Polar aprotic solvents are widely favored in peptide synthesis due to their ability to effectively dissolve Fmoc-amino acids and swell the solid support resin.[1] Solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO) are excellent choices for solubilizing Fmoc-protected amino acids.[1][2]

Solubility Data for this compound

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in publicly available literature. However, based on the general principles of Fmoc-amino acid solubility and available data for related compounds, the following table summarizes the expected solubility profile. It is important to note that empirical determination is often necessary for specific applications and conditions.

| Solvent | Solvent Type | Expected Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | Commonly used as the primary solvent in SPPS. A concentration of 1 g in 100 mL (C=1) has been used for optical rotation measurements, indicating good solubility.[3] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | A common alternative to DMF in SPPS with similar solvating properties.[2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | An excellent solvent for many organic compounds, including Fmoc-amino acids.[4] |

| Dichloromethane (DCM) | Aprotic | Soluble | Often used in peptide synthesis for washing steps and some coupling reactions. |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | Used in purification (HPLC) and can be a suitable solvent for some applications. |

| Tetrahydrofuran (THF) | Aprotic | Moderately Soluble | May be used in some synthetic steps, but solubility might be lower than in DMF or NMP. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Sparingly Soluble | Often used for extraction and purification (crystallization). |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The protic nature can interfere with some reactions, and solubility is generally lower for the protected amino acid. |

| Water | Polar Protic | Insoluble | Fmoc-protected amino acids are generally poorly soluble in water.[5] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for their specific experimental conditions, the shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[1]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (HPLC grade)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in an orbital shaker or use a vortex mixer to agitate the mixture vigorously.

-

Maintain a constant temperature throughout the equilibration period (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient amount of time (typically 24-72 hours) to ensure that the solution is fully saturated.

-

-

Sample Preparation:

-

After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered, saturated solution and the standard solutions by HPLC. A typical method would involve a C18 reverse-phase column and UV detection at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm or 301 nm).[1]

-

Construct a calibration curve by plotting the peak area from the HPLC analysis of the standard solutions against their known concentrations.

-

Determine the concentration of the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Optical Rotation and Chirality of Fmoc-L-3-Chlorophenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation and chirality of Fmoc-L-3-Chlorophenylalanine, a critical parameter for its application in peptide synthesis and drug development. The stereochemical purity of this amino acid derivative is paramount, as the presence of the incorrect enantiomer can significantly impact the biological activity and safety profile of the resulting peptide-based therapeutics.

Core Physicochemical and Chiral Data

This compound is the levorotatory (–) enantiomer. Its chiroptical properties are essential for its identification and quality control. The quantitative data regarding its optical rotation and purity are summarized below.

| Parameter | Value | Conditions |

| Specific Optical Rotation | [α]D20 = -37 ± 2º | c=1 in Dimethylformamide (DMF) |

| Enantiomeric Purity | ≥ 99.5% | Determined by Chiral HPLC |

| Molecular Formula | C₂₄H₂₀ClNO₄ | - |

| Molecular Weight | 421.9 g/mol | - |

| CAS Number | 198560-44-0 | - |

Experimental Protocols

Detailed methodologies for the determination of optical rotation and the assessment of enantiomeric purity are crucial for reproducible and accurate results.

Determination of Specific Optical Rotation

This protocol outlines the measurement of the specific optical rotation of this compound using a polarimeter.

Apparatus and Reagents:

-

Polarimeter (e.g., Rudolph Research Autopol series or similar) with a sodium lamp (D-line, 589.3 nm).

-

1 dm (100 mm) polarimeter cell.

-

Analytical balance, accurate to 0.1 mg.

-

Volumetric flask, 10 mL, Class A.

-

Syringes and filters for sample clarification.

-

Dimethylformamide (DMF), HPLC grade.

-

This compound sample.

Procedure:

-

Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. Perform a blank measurement with the polarimeter cell filled with DMF. The reading should be zero.

-

Sample Preparation: Accurately weigh approximately 100 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve the sample in DMF and dilute to the mark to achieve a concentration of 1 g/100 mL (c=1). Ensure the solution is homogeneous.

-

Cell Filling: Rinse the polarimeter cell with a small amount of the prepared solution. Carefully fill the cell with the sample solution, ensuring no air bubbles are present in the light path.

-

Measurement: Place the filled cell in the polarimeter's sample chamber. Allow the temperature to equilibrate to 20°C. Record the observed optical rotation (α). Perform at least three independent measurements.

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the formula: [α]D20 = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).

-

c is the concentration of the sample in g/mL.

-

Determination of Enantiomeric Purity by Chiral HPLC

This protocol describes a method for determining the enantiomeric excess of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[1]

Apparatus and Reagents:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) column (e.g., Lux 5 µm Cellulose-2, 250 x 4.6 mm or similar polysaccharide-based column).[1]

-

Acetonitrile (ACN), HPLC grade.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

Water, HPLC grade.

-

This compound sample and a racemic standard (Fmoc-DL-3-Chlorophenylalanine).

Chromatographic Conditions:

-

Mobile Phase: A mixture of Acetonitrile and water with 0.1% Trifluoroacetic acid (e.g., 60:40 ACN:Water + 0.1% TFA). The exact ratio may require optimization.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: Ambient.

-

Detection Wavelength: 220 nm.[1]

-

Injection Volume: 5 µL.[1]

Procedure:

-

System Suitability: Prepare a solution of the racemic standard (Fmoc-DL-3-Chlorophenylalanine) in the mobile phase. Inject the standard to verify that the system can separate the L- and D-enantiomers with a resolution (Rs) of greater than 1.5.

-

Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Analysis: Inject the sample solution into the HPLC system and record the chromatogram.

-

Data Analysis: Identify the peaks corresponding to the L- and D-enantiomers based on the retention times obtained from the racemic standard. Calculate the area of each peak. The enantiomeric excess (% ee) is calculated using the formula: % ee = [(AreaL - AreaD) / (AreaL + AreaD)] × 100 Where AreaL and AreaD are the peak areas of the L- and D-enantiomers, respectively.

Quality Control Workflow

The following diagram illustrates the logical workflow for the quality control assessment of this compound, incorporating both optical rotation and chiral HPLC analysis.

References

The Significance of 3-Chloro Substitution on the Phenyl Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of substituents onto a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. Among these, the chloro group, particularly at the meta-position (3-chloro), imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's physicochemical characteristics, biological activity, and metabolic fate. This technical guide provides a comprehensive overview of the significance of the 3-chloro substitution on the phenyl ring, offering insights for researchers, scientists, and drug development professionals. We will delve into its effects on key molecular properties, provide detailed experimental protocols for their assessment, and visualize its role in relevant biological pathways.

Data Presentation: Physicochemical and Biological Impact

The 3-chloro substitution significantly alters the electronic and lipophilic nature of the phenyl ring. The chlorine atom is electron-withdrawing through its inductive effect (-I) and weakly electron-donating through resonance (+R). In the meta position, the inductive effect is more pronounced, influencing acidity and basicity. Furthermore, the chloro group increases lipophilicity, which can impact membrane permeability and protein binding. The following tables summarize the quantitative effects of 3-chloro substitution on key physicochemical and biological parameters.

Table 1: Effect of 3-Chloro Substitution on pKa

| Parent Compound | pKa of Parent | 3-Chloro Substituted Compound | pKa of 3-Chloro Analog | Reference |

| Phenol | 9.9[1] | 3-Chlorophenol | 9.12[2] | [1][2] |

| Aniline | 4.6 | 3-Chloroaniline | 3.46 | [3] |

| Benzoic Acid | 4.20[4] | 3-Chlorobenzoic Acid | 3.8[5] | [4][5] |

Table 2: Effect of 3-Chloro Substitution on Lipophilicity (logP)

| Parent Compound | logP of Parent | 3-Chloro Substituted Compound | logP of 3-Chloro Analog | Reference |

| Benzene | 2.13 | Chlorobenzene | 2.84 | [6] |

| Toluene | 2.73 | 3-Chlorotoluene | 3.27[7] | [7] |

Table 3: Impact of 3-Chloro Substitution on In Vitro Metabolic Stability

| Compound Class | Parent Compound Half-Life (t½, min) | 3-Chloro Substituted Analog Half-Life (t½, min) | System | Finding | Reference |

| Synthetic Cathinones | 4-chloromethcathinone (4-CMC) > 60 | 3-chloromethcathinone (3-CMC) ~30-60 | Human Liver Microsomes | 3-chloro substitution leads to a shorter half-life compared to the 4-chloro isomer, suggesting increased metabolic liability.[8] | [8] |

Table 4: Influence of 3-Chloro Substitution on Receptor Binding Affinity

| Target | Parent Ligand | Parent Ki (nM) | 3-Chloro Substituted Ligand | 3-Chloro Ki (nM) | Fold Change | Reference |

| 5-HT1A Receptor | Trazodone Analog | - | 2-(6-(4-(3-chlorophenyl)piperazin-1-yl)hexyl)-[1][9][10]triazolo[4,3-a]pyridin-3(2H)-one | 16 | - | [11] |

Experimental Protocols

Accurate and reproducible experimental data are paramount in drug discovery and development. This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Determination of pKa by Spectrophotometry

This protocol is adapted for the determination of the acid dissociation constant (pKa) of phenolic compounds.

Materials:

-

UV-Vis Spectrophotometer

-

pH meter

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Stock solution of the test compound (e.g., 1 mM in a suitable solvent like methanol or DMSO)

-

A series of buffer solutions with known pH values spanning the expected pKa range (e.g., phosphate, borate buffers)

-

Deionized water

Procedure:

-

Preparation of Test Solutions: Prepare a series of solutions by adding a small, constant volume of the stock solution to a series of volumetric flasks containing the different buffer solutions. Dilute to the final volume with the respective buffer to achieve a final concentration suitable for UV-Vis analysis (e.g., 50 µM).

-

UV-Vis Measurements: Record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for both the protonated (acidic) and deprotonated (basic) forms of the compound.

-

At a fixed wavelength where the absorbance of the two species differs significantly, plot absorbance versus pH.

-

The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

-

Alternatively, use the following equation: pKa = pH + log[(A - A_B) / (A_A - A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully protonated species, and A_B is the absorbance of the fully deprotonated species.

-

Protocol 2: Determination of logP by Shake-Flask Method

This protocol describes the traditional shake-flask method for determining the octanol-water partition coefficient (logP).

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Test compound

-

Centrifuge tubes with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble.

-

Partitioning: Add a known volume of the stock solution to a centrifuge tube containing known volumes of the pre-saturated n-octanol and water. The final concentration should be within the linear range of the analytical method.

-

Equilibration: Cap the tubes and shake them for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the tubes at a moderate speed (e.g., 2000 rpm) for 15-30 minutes to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the test compound using a validated analytical method.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Protocol 3: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM, pH 7.4)

-

Test compound and positive control compounds (e.g., a rapidly and a slowly metabolized drug)

-

Incubator or water bath at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing HLM and phosphate buffer. Pre-warm the mixture to 37°C.

-

Initiation of Reaction: Add the test compound (at a final concentration typically around 1 µM) to the pre-warmed HLM mixture. After a short pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

Sample Processing: Vortex the quenched samples and centrifuge to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693 / k.

Protocol 4: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

-

Cell membranes or tissue homogenates expressing the target receptor

-

Radiolabeled ligand (e.g., [³H]- or [¹²⁵I]-labeled) with known affinity (Kd) for the receptor

-

Unlabeled test compound

-

Assay buffer (e.g., Tris-HCl with appropriate ions)

-

96-well filter plates with glass fiber filters

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Determination of Non-Specific Binding: In separate wells, add a high concentration of an unlabeled ligand known to bind to the receptor to determine the non-specific binding.

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a percentage of the control (no test compound) against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Signaling Pathway Diagrams

The 3-chlorophenyl moiety is a common feature in inhibitors of critical signaling pathways implicated in cancer and other diseases. Below are Graphviz diagrams illustrating the PI3K/Akt/mTOR and Hedgehog signaling pathways, which are targeted by compounds containing this structural motif.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. benchchem.com [benchchem.com]

- 3. 3-Chloroaniline CAS#: 108-42-9 [m.chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. quora.com [quora.com]

- 6. Chlorobenzene - Wikipedia [en.wikipedia.org]

- 7. 3-Chlorotoluene | CAS#:1219803-79-8 | Chemsrc [chemsrc.com]

- 8. brainly.com [brainly.com]

- 9. reddit.com [reddit.com]

- 10. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 11. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

Fmoc-L-3-Chlorophenylalanine: A Non-Proteinogenic Amino Acid for Advanced Peptide Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-3-Chlorophenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural feature, a chlorine atom at the meta position of the phenyl ring, imparts distinct physicochemical properties that can be leveraged to enhance the biological activity, metabolic stability, and conformational characteristics of synthetic peptides. This technical guide provides a comprehensive overview of this compound, including its synthesis, incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its application in the development of therapeutic peptides. A key focus is placed on detailed experimental protocols and the impact of this amino acid on peptide-receptor interactions, exemplified by the gonadotropin-releasing hormone (GnRH) receptor signaling pathway.

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Halogenated amino acids, in particular, have proven to be valuable tools for modulating the electronic and steric properties of peptide side chains. This compound, an Fmoc-protected derivative of L-3-chlorophenylalanine, is a key building block in this endeavor, enabling the site-specific introduction of a chloro-substituted aromatic ring into peptide backbones.[1][2] The presence of the chlorine atom can influence peptide conformation and binding affinity to biological targets, making it a valuable tool in the design of novel peptide-based therapeutics.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 198560-44-0 | |

| Molecular Formula | C₂₄H₂₀ClNO₄ | |

| Molecular Weight | 421.87 g/mol | [5] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 107-126 °C | [1] |

| Purity | ≥95% |

Synthesis and Incorporation into Peptides

The journey from the basic amino acid to a functional peptide involves two key stages: the synthesis of the Fmoc-protected amino acid and its subsequent incorporation into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS).

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of L-3-chlorophenylalanine with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions. The Fmoc group protects the α-amino group of the amino acid, preventing unwanted side reactions during peptide synthesis.[6][7]

-

Dissolution: Dissolve L-3-chlorophenylalanine (1 equivalent) in a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of Fmoc-OSu (1.05 equivalents) in dioxane dropwise while stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and by-products.

-

Acidification: Acidify the aqueous layer to pH 2 with 1M HCl, which will precipitate the this compound.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound is readily incorporated into peptide sequences using standard Fmoc-based SPPS protocols. The general workflow involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amino group. Swell the resin in dimethylformamide (DMF).

-

Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the carboxylic acid.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. The steric bulk of the chlorophenyl group may necessitate a longer coupling time or a double coupling to ensure high efficiency.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and by-products.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

Applications in Drug Discovery: Targeting the GnRH Receptor

The incorporation of chlorinated phenylalanine residues has been a successful strategy in the development of potent peptide hormone antagonists. A prominent example is in the modulation of the Gonadotropin-Releasing Hormone (GnRH) receptor, a G protein-coupled receptor (GPCR) that plays a pivotal role in the reproductive endocrine system. While many reported GnRH antagonists utilize 4-chloro-D-phenylalanine, the principles of receptor interaction and signal transduction modulation are highly relevant to peptides containing L-3-chlorophenylalanine.

The GnRH Receptor Signaling Pathway

GnRH, upon binding to its receptor on pituitary gonadotrope cells, initiates a signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pathway is primarily mediated through the Gq/11 G-protein.

Caption: Simplified GnRH Receptor Signaling Pathway.

Mechanism of Action of GnRH Antagonists

GnRH antagonists containing halogenated phenylalanine derivatives, such as Cetrorelix (which contains 4-chloro-D-phenylalanine), act by competitively binding to the GnRH receptor without activating it. This blocks the binding of endogenous GnRH, thereby inhibiting the downstream signaling cascade and suppressing the production of LH and FSH.[8][9][10] The introduction of the chloro-substituted phenylalanine can enhance the binding affinity and stability of the antagonist, leading to a more potent and prolonged therapeutic effect.

Quantitative Biological Activity Data

| Compound | Receptor | Assay | Value | Reference(s) |

| Degarelix Analog (with D-2-OMe-5Pal at pos. 3) | Human GnRH Receptor | Antagonism | IC50 = 5.22 nM | [11] |

| Degarelix Analog (with L-2-OMe-5Pal at pos. 3) | Human GnRH Receptor | Antagonism | IC50 = 36.95 nM | [11] |

| Acyline Analog 9 | Human GnRH Receptor | Antagonism | IC50 < 2 nM | [12] |

| Acyline Analog 15 | Human GnRH Receptor | Antagonism | IC50 < 2 nM | [12] |

Note: The data presented are for analogs of GnRH antagonists and are intended to be representative of the potencies that can be achieved with modifications at or near the position where a 3-chlorophenylalanine could be incorporated.

Conclusion

This compound is a valuable non-proteinogenic amino acid for the synthesis of novel peptides with enhanced biological properties. Its incorporation into peptide sequences can significantly impact their conformation, stability, and receptor binding affinity. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and utilization of this important building block. The example of the GnRH receptor signaling pathway highlights the potential of peptides containing halogenated phenylalanine derivatives to act as potent modulators of critical biological processes, paving the way for the development of new and improved peptide-based therapeutics. Further research into peptides containing this compound is warranted to fully explore their therapeutic potential across a range of diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Towards the understanding of halogenation in peptide hydrogels: a quantum chemical approach - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00455G [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 9. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. polypeptide.com [polypeptide.com]

- 11. Synthesis and biological activity of GnRH antagonists modified at position 3 with 3-(2-methoxy-5-pyridyl)-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-activity relationship studies of gonadotropin-releasing hormone antagonists containing S-aryl/alkyl norcysteines and their oxidized derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-3-Chlorophenylalanine and its Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-3-Chlorophenylalanine, a non-canonical amino acid increasingly utilized in the fields of medicinal chemistry and drug development. This document details its chemical synonyms, physicochemical properties, and provides a representative protocol for its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). Furthermore, it visualizes the general workflow of Fmoc-SPPS and explores a relevant biological signaling pathway that can be modulated by peptides containing such modified amino acids.

Chemical Identity and Properties of this compound

This compound is a derivative of the proteinogenic amino acid L-phenylalanine, featuring a chloro-group at the meta-position of the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group. This protecting group is crucial for its application in stepwise peptide synthesis.[1] The presence of the chlorine atom can introduce unique properties to the resulting peptide, such as increased hydrophobicity, altered electronic properties, and enhanced resistance to enzymatic degradation.

A comprehensive list of synonyms and key physicochemical properties are summarized in the table below for easy reference.

| Identifier | Value |

| Primary Name | This compound |

| IUPAC Name | (2S)-3-(3-chlorophenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid |

| Synonyms | Fmoc-L-Phe(3-Cl)-OH, Fmoc-m-chloro-L-Phe-OH, N-Fmoc-3-chloro-L-phenylalanine |

| CAS Number | 198560-44-0 |

| Molecular Formula | C24H20ClNO4 |

| Molecular Weight | 421.87 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 107 - 126 °C |

| Optical Rotation | [α]D20 = -37 ± 2° (c=1 in DMF) |

Experimental Protocol: Incorporation of this compound via Fmoc-SPPS

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound. This protocol is based on standard Fmoc chemistry.

Materials and Reagents:

-

Rink Amide resin (or other suitable resin depending on desired C-terminus)

-

This compound and other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, reagent grade

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Reaction vessel with a sintered glass filter

-

Shaker

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the reaction vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the 20% piperidine in DMF treatment for an additional 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5 x resin volume) to remove residual piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and an equal molar amount of HATU in DMF.

-

Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

To confirm the completion of the coupling reaction, a Kaiser test can be performed.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3 x resin volume) and then with DCM (3 x resin volume) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Final Deprotection:

-

After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

-

Cleavage and Global Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide pellet under vacuum.

-

The peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizing the Workflow and a Relevant Biological Pathway

3.1. Experimental Workflow: Fmoc-Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc-SPPS for the synthesis of peptides, including those containing non-canonical amino acids like this compound.

3.2. Biological Context: A Representative Signaling Pathway

While this compound itself is a synthetic building block, its incorporation into peptides can lead to novel biological activities. Peptides containing modified amino acids are often designed to interact with specific cellular targets and modulate signaling pathways. For instance, such peptides can be developed as inhibitors or modulators of protein-protein interactions, which are central to many signaling cascades.

The following diagram illustrates a generalized mitogen-activated protein kinase (MAPK) signaling pathway, a common pathway in cell proliferation, differentiation, and survival, which is a frequent target for therapeutic peptides. A hypothetical peptide containing 3-Chlorophenylalanine could be designed to, for example, inhibit the interaction between a receptor tyrosine kinase and its downstream signaling partners.

References

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-L-3-Chlorophenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-3-Chlorophenylalanine (Fmoc-L-Phe(3-Cl)-OH) is a non-canonical, protected amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into peptides. The incorporation of a chlorine atom at the meta position of the phenylalanine side chain can significantly influence the resulting peptide's conformation, lipophilicity, and biological activity. This modification offers a valuable tool for medicinal chemists and peptide scientists to enhance metabolic stability, modulate receptor binding affinity, and explore novel therapeutic applications.[1]

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using standard Fmoc-based SPPS protocols.

Chemical Properties:

| Property | Value |

| CAS Number | 198560-44-0 |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol |

| Appearance | White to off-white powder |

Materials and Reagents

-

This compound (purity ≥98%)

-

SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, ACS reagent grade

-

Dichloromethane (DCM), ACS reagent grade

-

Coupling reagents (e.g., HCTU, HATU, or DIC/HOBt)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

-

Trifluoroacetic acid (TFA), reagent grade

-

Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

-

Acetonitrile (ACN), HPLC grade

-

Diethyl ether, ACS reagent grade

Experimental Protocols

Resin Preparation and Swelling

-

Weigh the desired amount of resin into a reaction vessel.

-

Add DMF to the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF from the reaction vessel.

Fmoc Deprotection

-

Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

-

Agitate the mixture at room temperature for 5-10 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the Fmoc-dibenzofulvene adduct.

Coupling of this compound

The choice of coupling reagent can influence the efficiency of incorporation. Below are protocols for commonly used reagents. It is recommended to perform a double coupling to ensure maximum incorporation efficiency, especially for sterically hindered positions.

Protocol 3.3.1: HCTU/DIPEA Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional but recommended) Perform a second coupling by repeating steps 1-5.

-

After the final wash, a small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Protocol 3.3.2: DIC/HOBt Coupling

-

In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF (3-5 times).

-

(Optional but recommended) Perform a second coupling by repeating steps 1-5.

-

Confirm complete coupling with a Kaiser test.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Section 3.2) and coupling (Section 3.3 for subsequent standard Fmoc-amino acids) cycles until the desired peptide sequence is assembled.

Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry the resin under vacuum.

-

Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm the identity and purity of the peptide containing 3-Chlorophenylalanine.

Data Presentation

The following tables summarize typical quantitative data for the incorporation of this compound. Actual results may vary depending on the peptide sequence, resin, and coupling conditions.

Table 1: Coupling Efficiency of this compound

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Coupling Time (hours) | Estimated Purity by HPLC (%) |

| HCTU/DIPEA | 1:1:2 (single couple) | 2 | >90 |

| HCTU/DIPEA | 1:1:2 (double couple) | 2 x 1.5 | >95 |

| DIC/HOBt | 1:1:1 (single couple) | 4 | >85 |

| DIC/HOBt | 1:1:1 (double couple) | 2 x 2 | >92 |

Table 2: Mass Spectrometry Data for a Model Peptide (Ac-Gly-Phe(3-Cl)-Ala-NH₂)

| Parameter | Expected Value | Observed Value |

| Monoisotopic Mass | 326.1146 | 326.1148 |

| [M+H]⁺ | 327.1219 | 327.1221 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for SPPS incorporation of this compound.

Potential Impact on a Signaling Pathway

The incorporation of chlorinated phenylalanine analogs can have significant biological effects. For instance, p-Chlorophenylalanine is known to be an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. While the direct effect of m-Chlorophenylalanine on this pathway is less characterized, this example illustrates how a halogenated phenylalanine can modulate a critical signaling pathway.

Caption: Inhibition of serotonin biosynthesis by p-Chlorophenylalanine.

References

Application Notes and Protocols: Standardized Coupling of Fmoc-L-3-Chlorophenylalanine to Solid-Phase Resins